[(1-propyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-propyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine is a compound that features both pyrazole and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-propyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine typically involves the formation of the pyrazole and thiophene rings followed by their coupling. One common method involves the reaction of 1-propyl-1H-pyrazole-5-carbaldehyde with thiophen-2-ylmethylamine under reductive amination conditions. This process often uses a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[(1-propyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce any functional groups present.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the pyrazole or thiophene rings, while substitution reactions can introduce various functional groups at the amine site.
Scientific Research Applications
[(1-propyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [(1-propyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. The pyrazole and thiophene rings can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-pyrazol-5-amine
- Thiophen-2-ylmethylamine
- 1-ethyl-1H-pyrazol-5-amine
Uniqueness
[(1-propyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine is unique due to the combination of pyrazole and thiophene rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H17N3S |
---|---|
Molecular Weight |
235.35 g/mol |
IUPAC Name |
1-(2-propylpyrazol-3-yl)-N-(thiophen-2-ylmethyl)methanamine |
InChI |
InChI=1S/C12H17N3S/c1-2-7-15-11(5-6-14-15)9-13-10-12-4-3-8-16-12/h3-6,8,13H,2,7,9-10H2,1H3 |
InChI Key |
PWDRZZGOIXQSOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNCC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.